molecular formula C21H20ClNO2 B11611822 3-[5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid

3-[5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B11611822
M. Wt: 353.8 g/mol
InChI Key: DGOHYHFWSWRIRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid is an organic compound that belongs to the class of pyrroles This compound is characterized by the presence of a pyrrole ring substituted with a 4-chlorophenyl group and a 2,4-dimethylphenyl group, along with a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions:

    Formation of the Propanoic Acid Moiety: The propanoic acid group can be introduced through a Friedel-Crafts acylation reaction, followed by hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

3-[5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-[5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-[5-(4-chlorophenyl)-1-phenyl-1H-pyrrol-2-yl]propanoic acid: Lacks the 2,4-dimethyl substitution, which may affect its reactivity and interactions.

    3-[5-(4-methylphenyl)-1-(2,4-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid: Substitution with a methyl group instead of chlorine, leading to different chemical properties.

Properties

Molecular Formula

C21H20ClNO2

Molecular Weight

353.8 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C21H20ClNO2/c1-14-3-10-19(15(2)13-14)23-18(9-12-21(24)25)8-11-20(23)16-4-6-17(22)7-5-16/h3-8,10-11,13H,9,12H2,1-2H3,(H,24,25)

InChI Key

DGOHYHFWSWRIRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=CC=C2C3=CC=C(C=C3)Cl)CCC(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.